molecular formula C11H13NO3 B13335070 (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B13335070
M. Wt: 207.23 g/mol
InChI Key: QIRHLLVXHCWXEL-JTQLQIEISA-N
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Description

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound belonging to the tetrahydroisoquinoline family This compound is characterized by its methoxy group at the 6th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Chiral Resolution: The racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chiral resolution techniques and optimized carboxylation processes to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and substituted tetrahydroisoquinolines.

Scientific Research Applications

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the methoxy group.

    6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Has a hydroxy group instead of a methoxy group.

Uniqueness

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

QIRHLLVXHCWXEL-JTQLQIEISA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H](NCC2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C(=O)O

Origin of Product

United States

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